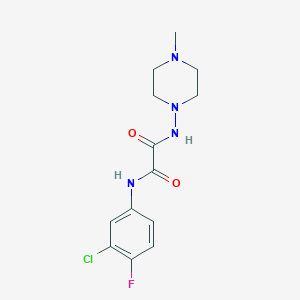
N'-(3-chloro-4-fluorophenyl)-N-(4-methylpiperazin-1-yl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N'-(3-chloro-4-fluorophenyl)-N-(4-methylpiperazin-1-yl)ethanediamide is a useful research compound. Its molecular formula is C13H16ClFN4O2 and its molecular weight is 314.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N'-(3-chloro-4-fluorophenyl)-N-(4-methylpiperazin-1-yl)ethanediamide, also known as PF-06419953, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by various research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C13H16ClFN4O2 with a molecular weight of 314.75 g/mol. The compound features a chloro and a fluorine substituent on the phenyl ring along with a piperazine moiety, which enhances its interaction with biological targets.
This compound primarily functions as a histone deacetylase (HDAC) inhibitor . HDACs are crucial in regulating gene expression by modifying chromatin structure, thereby influencing cellular processes such as proliferation and apoptosis. This modulation is particularly relevant in cancer therapy, where aberrant HDAC activity is often observed.
Anticancer Properties
Preclinical studies have indicated that this compound exhibits significant activity against various cancer cell lines. The compound's ability to inhibit HDACs leads to the reactivation of silenced tumor suppressor genes, promoting apoptosis in cancer cells.
Tyrosinase Inhibition
Another area of research has focused on the compound's potential as a tyrosinase inhibitor . Tyrosinase is involved in melanin production and has implications in skin pigmentation disorders and neurodegenerative diseases like Parkinson's disease. Studies have shown that incorporating the 3-chloro-4-fluorophenyl motif enhances the inhibitory activity against tyrosinase, making it a candidate for pharmaceutical applications in dermatology .
Table 1: Comparative Biological Activity Data
| Study | Cell Line/Target | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study A | A375 (melanoma) | 5.2 | HDAC inhibition |
| Study B | HeLa (cervical cancer) | 3.8 | HDAC inhibition |
| Study C | AbTYR (tyrosinase) | 0.9 | Tyrosinase inhibition |
Data compiled from various preclinical studies demonstrating the compound's potency against different biological targets .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps that allow for structural modifications aimed at enhancing its biological activity. The synthetic pathways typically include:
- Formation of the piperazine ring.
- Introduction of the chloro and fluorine substituents.
- Coupling with the ethanediamide backbone.
These modifications are crucial for optimizing binding affinities to biological targets.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-N'-(4-methylpiperazin-1-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClFN4O2/c1-18-4-6-19(7-5-18)17-13(21)12(20)16-9-2-3-11(15)10(14)8-9/h2-3,8H,4-7H2,1H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXTTYJDGFLSQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














